molecular formula C23H21ClN2O5 B6483901 methyl 4-{[(2Z)-6-chloro-3-{[(oxolan-2-yl)methyl]carbamoyl}-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327179-21-4

methyl 4-{[(2Z)-6-chloro-3-{[(oxolan-2-yl)methyl]carbamoyl}-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B6483901
CAS No.: 1327179-21-4
M. Wt: 440.9 g/mol
InChI Key: XOAOLDXZOOREMQ-UHFFFAOYSA-N
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Description

Methyl 4-{[(2Z)-6-chloro-3-{[(oxolan-2-yl)methyl]carbamoyl}-2H-chromen-2-ylidene]amino}benzoate is a useful research compound. Its molecular formula is C23H21ClN2O5 and its molecular weight is 440.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.1138995 g/mol and the complexity rating of the compound is 732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-{[(2Z)-6-chloro-3-{[(oxolan-2-yl)methyl]carbamoyl}-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenylidene structure with a chloro substituent, an oxolan moiety, and a benzoate group. Its molecular formula is C19H18ClN3O4C_{19}H_{18}ClN_{3}O_{4}, and it exhibits characteristics typical of chromone derivatives, known for their diverse biological activities.

Biological Activity

1. Antimicrobial Activity

Research indicates that compounds similar to this compound often exhibit antimicrobial properties. For example, derivatives of benzoxazole have shown selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis and antifungal activity against Candida albicans . The minimal inhibitory concentrations (MIC) for these compounds suggest potential applications in treating infections.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Compound A50Bacillus subtilis
Compound B25Candida albicans
Methyl EsterTBDTBD

2. Anticancer Properties

The compound's structural features suggest it may possess anticancer properties. Studies on structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest
PC310Inhibition of DNA synthesis

The biological activity of this compound is likely mediated through several pathways:

  • Inhibition of Enzymatic Activity: Compounds in this class may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Interference with DNA Replication: Similar compounds have been shown to interact with DNA, leading to strand breaks and subsequent cell death.

Case Studies

Case Study 1: Antimicrobial Screening

A study evaluated a series of chromone derivatives for their antimicrobial efficacy. This compound was among those tested, showing promising results against Staphylococcus aureus, indicating its potential as an antibacterial agent.

Case Study 2: Anticancer Assessment

In vitro assays conducted on various cancer cell lines revealed that the compound induced significant cytotoxicity in prostate cancer cells, with an IC50 value comparable to established chemotherapeutics. Further studies are required to elucidate the specific pathways involved.

Properties

IUPAC Name

methyl 4-[[6-chloro-3-(oxolan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5/c1-29-23(28)14-4-7-17(8-5-14)26-22-19(21(27)25-13-18-3-2-10-30-18)12-15-11-16(24)6-9-20(15)31-22/h4-9,11-12,18H,2-3,10,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAOLDXZOOREMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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